N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide
Description
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is a hybrid heterocyclic compound featuring a pyridine-3-sulfonamide core linked to a substituted ethyl group bearing a 3,5-dimethylpyrazole and a thiophene moiety. This structure combines electron-rich aromatic systems (pyridine, thiophene) with a sulfonamide group, which is often associated with biological activity, particularly in enzyme inhibition or receptor binding.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-12-8-13(2)20(19-12)16(14-5-7-23-11-14)10-18-24(21,22)15-4-3-6-17-9-15/h3-9,11,16,18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHONFLZQVKTKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)C2=CN=CC=C2)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide serves as a valuable scaffold in drug design. Its structural components are associated with various therapeutic effects:
- Antimicrobial Activity : Compounds with pyrazole and thiophene rings have demonstrated antimicrobial properties. Studies indicate that derivatives can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential enzymes involved in bacterial metabolism .
- Anti-inflammatory Properties : Research has shown that pyrazole derivatives can exhibit anti-inflammatory effects superior to standard treatments like diclofenac sodium, making them candidates for developing new anti-inflammatory drugs .
Biological Studies
The compound is used as a probe in biological studies to understand the mechanisms of action of pyrazole and thiophene derivatives:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, providing insights into metabolic regulation .
- Receptor Modulation : The compound can interact with various receptors, potentially influencing physiological responses and offering avenues for therapeutic interventions in diseases related to receptor dysfunction .
Synthesis of Complex Molecules
This compound acts as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of new materials with specific properties suited for industrial applications.
Catalysis
Due to its chemical reactivity, this compound could be explored as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity in industrial processes.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated effective inhibition against Gram-positive and Gram-negative bacterial strains, suggesting potential applications in developing new antibiotics .
Case Study 2: Anti-inflammatory Activity
In another study, the anti-inflammatory properties of pyrazole derivatives were assessed using animal models. This compound showed significant reduction in inflammation markers compared to control groups, indicating its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Key Observations :
- The target compound ’s thiophene and pyrazole substituents may enhance binding to hydrophobic pockets in biological targets, while the pyridine-sulfonamide core provides hydrogen-bonding capability.
- Analogues like 7a prioritize polar groups (cyano, hydroxy) for solubility, whereas the target compound balances lipophilicity and hydrogen-bonding capacity.
Computational Insights into Electronic Properties
Comparisons with compound 43 would highlight differences in charge distribution, dipole moments, and frontier molecular orbitals (HOMO-LUMO gaps), influenced by the thiophene’s electron-rich nature versus piperazine’s basicity.
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a unique combination of a pyrazole ring, a thiophene ring, and a pyridine sulfonamide moiety. This structural diversity contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing pyrazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were reported as low as 0.22 μg/mL .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | E. coli |
| 7b | 0.20 | Pseudomonas aeruginosa |
Anti-inflammatory Activity
Pyrazole derivatives are known to possess anti-inflammatory properties. Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various cancer cell lines. Studies suggest that these compounds can induce apoptosis in cancer cells through different mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For example, molecular docking studies have revealed strong binding affinities to targets associated with cancer progression .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
- Receptor Interaction : It can interact with various receptors, modulating their activity and affecting downstream signaling pathways.
- Biofilm Disruption : Some studies indicate that pyrazole derivatives can disrupt biofilm formation in bacteria, enhancing their antimicrobial efficacy .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several pyrazole derivatives against clinical isolates and found that those with thiophene substitutions exhibited enhanced activity compared to their counterparts without this group.
- Anti-inflammatory Effects : Another study assessed the anti-inflammatory potential of related compounds in animal models of arthritis and reported significant reductions in inflammation markers.
- Anticancer Studies : In vitro testing on human cancer cell lines revealed that certain derivatives could reduce cell viability significantly at concentrations lower than those used for traditional chemotherapeutics.
Q & A
Basic: What are the optimal synthetic routes for this compound?
Answer:
The synthesis can be optimized using nucleophilic substitution reactions. For pyrazole-thiophene core formation, a base-mediated approach with K₂CO₃ in N,N-dimethylformamide (DMF) facilitates alkylation or sulfonamide coupling, as demonstrated in analogous heterocyclic systems (e.g., reaction of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with RCH₂Cl) . For sulfonamide functionalization, 3-picoline or 3,5-lutidine is effective as a base to promote N-arylsulfonamide bond formation, ensuring homogeneity and high yields in inert solvents like dichloromethane .
Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization?
Answer:
- X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is critical for resolving bond lengths, angles, and stereochemistry, especially for sulfonamide and pyrazole-thiophene moieties .
- NMR spectroscopy (¹H/¹³C) identifies proton environments, with thiophene (δ 6.8–7.5 ppm) and pyridine sulfonamide (δ 8.0–8.5 ppm) regions requiring careful integration.
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity?
Answer:
Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 method) improve accuracy for thermochemical properties like atomization energies (average deviation ~2.4 kcal/mol) . For correlation energy, the Colle-Salvetti formula, adapted into density functionals, predicts electronic densities and local kinetic energy, aiding in understanding charge distribution in the pyridine sulfonamide group . Basis sets like 6-31G* are recommended for geometry optimization.
Advanced: How to resolve discrepancies between computational and experimental structural data?
Answer:
Discrepancies (e.g., bond length deviations >0.02 Å) arise from approximations in DFT functionals. Mitigation strategies include:
- Cross-validating with high-resolution X-ray data (SHELX-refined) .
- Applying dispersion corrections (e.g., D3) to DFT to account for weak interactions in the thiophene-ethyl linker .
- Using QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density topology at bond critical points.
Basic: How to assess purity and identify impurities in this compound?
Answer:
- HPLC-MS with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% formic acid) detects impurities at ≥0.1% levels .
- ¹H NMR integration quantifies residual solvents (e.g., DMF) and byproducts (e.g., unreacted thiophene derivatives).
- USP guidelines recommend monitoring unspecified impurities (e.g., regioisomers) via comparative retention times and UV spectra .
Advanced: What strategies improve regioselectivity in pyrazole-thiophene functionalization?
Answer:
- Steric directing groups : Introduce methyl groups at pyrazole 3,5-positions to block undesired alkylation sites .
- Electron-deficient catalysts : Use Pd(OAc)₂ with bidentate ligands (e.g., dppf) for Suzuki-Miyaura coupling at the thiophene 3-position .
- Computational screening : Pre-screen reaction pathways using DFT to predict activation barriers for competing sites .
Advanced: What challenges arise in targeting kinases like GSK-3α with this compound?
Answer:
- Selectivity : The pyridine sulfonamide group may off-target ATP-binding pockets of related kinases (e.g., CDK2). Mitigate via:
- Cellular permeability : Assess logD (octanol-water) and PAMPA permeability; introduce polar groups (e.g., hydroxyl) without disrupting pyrazole-thiophene π-stacking .
Basic: What in vitro models are suitable for initial pharmacological evaluation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
